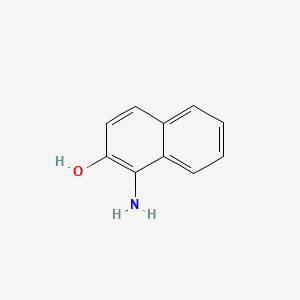

1-Amino-2-naphthol

Overview

Description

1-Amino-2-naphthol, also known as α-amino-2-naphthol , is an organic compound with the chemical formula C₁₀H₉NO . It consists of a naphthalene ring system with an amino group (-NH₂) attached at the α-position (position 1) relative to the naphthalene core. The compound exists as crystalline solids and has a melting point of approximately 250°C (decomposition) .

Molecular Structure Analysis

The molecular structure of 1-Amino-2-naphthol consists of a naphthalene ring fused with an amino group. The linear formula is H₂NC₁₀H₆OH . The compound’s SMILES notation is Cl.Nc1c(O)ccc2ccccc12 .

Chemical Reactions Analysis

- Degradation of Azo Dyes : 1-Amino-2-naphthol hydrochloride has been used in studies related to the degradation of the azo dye Acid Orange 7 in batch anaerobic unstirred assays .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Acid Dyes

1-Amino-2-naphthol is used in the synthesis of acid dyes. A series of acid dyes were synthesized by diazotization of 1-amino-2-naphthol-4-sulphonic acid and coupled with various naphthalene derivatives . These dyes are widely used in textile processing industries .

Production of Photochromic Spirooxazines

1-Amino-2-naphthol undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . These compounds have the ability to reversibly change color under different light conditions.

Degradation of Azo Dyes

1-Amino-2-naphthol hydrochloride has been used in studies on the degradation of the azo dye Acid Orange 7 in batch anaerobic unstirred assays . This is particularly important in the treatment of industrial wastewater containing azo dyes.

Chemical Research

1-Amino-2-naphthol is a key reagent in various chemical research applications. It’s available from several suppliers for use in laboratory settings .

Dyeing Properties

The dye synthesized from 1-amino-2-naphthol-4-sulphonic acid has good exhaustion between pH 3–4.5 and more intense. After the dyeing process, the fabric was subjected to washing and light fastness. The remarkable degree of levelness and brightness of the synthesized acid dye on the nylon fabric is of good penetration, excellent affinity and very good fastness properties .

Synthesis of Other Compounds

1-Amino-2-naphthol can also serve as a starting material for the synthesis of other complex organic compounds .

Mechanism of Action

Target of Action

1-Amino-2-naphthol is a versatile organic compound that has been used in various organic transformations . It is primarily used as a building block in the synthesis of azo dyes . The primary targets of 1-Amino-2-naphthol are methylene-substituted azaheterocycles .

Mode of Action

1-Amino-2-naphthol interacts with its targets through a process known as condensation . In the presence of an oxidizing agent, 1-Amino-2-naphthol undergoes condensation with methylene-substituted azaheterocycles to yield photochromic spirooxazines . This reaction involves the formation of a new carbon-carbon bond, leading to the creation of a new compound .

Biochemical Pathways

The biochemical pathways affected by 1-Amino-2-naphthol primarily involve the synthesis of photochromic spirooxazines . These compounds have the ability to reversibly change their structure in response to light, making them useful in various applications, including optical data storage and photochromic lenses . The downstream effects of these pathways can lead to the production of a variety of azo dyes .

Result of Action

The primary result of 1-Amino-2-naphthol’s action is the production of photochromic spirooxazines . These compounds have unique photochromic properties, meaning they can reversibly change their color in response to light . This makes them valuable in a range of applications, from optical data storage devices to photochromic lenses .

Action Environment

The action of 1-Amino-2-naphthol can be influenced by various environmental factors. For instance, the presence of an oxidizing agent is necessary for the compound to undergo condensation with methylene-substituted azaheterocycles . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the efficacy and stability of 1-Amino-2-naphthol.

properties

IUPAC Name |

1-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQQXRSYSWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198-27-2 (hydrochloride) | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883897 | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-naphthol | |

CAS RN |

2834-92-6, 95609-86-2 | |

| Record name | 1-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

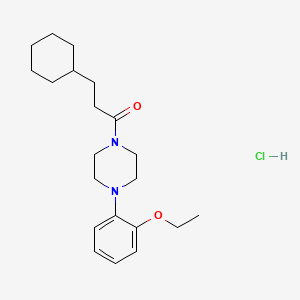

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

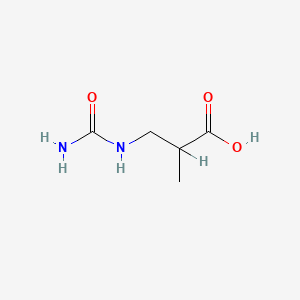

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-amino-2-naphthol?

A1: 1-Amino-2-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.

Q2: What are the key spectroscopic characteristics of 1-amino-2-naphthol?

A2: The infrared (IR) spectra of 1-amino-2-naphthol and its derivatives show characteristic peaks for various functional groups. These include peaks for -OH stretching, aromatic -CH stretching, C=C and C=N ring stretching, C-O stretching, and -CCl stretching (depending on the specific derivative) [].

Q3: What is the solubility of 1-Amino-2-naphthol?

A3: 1-amino-2-naphthol exhibits good aqueous solubility due to the presence of -OH and -SO3H groups, especially when functionalized with 1-Amino-2-naphthol-4-sulfonic acid (ANSA) [].

Q4: How is 1-amino-2-naphthol used in dye synthesis?

A4: 1-amino-2-naphthol is a key intermediate in synthesizing various azo dyes. It acts as the diazo component, reacting with diazonium salts of aromatic amines to form the final dye molecule [, , ].

Q5: Can 1-amino-2-naphthol be used to synthesize other heterocyclic compounds besides azo dyes?

A5: Yes, 1-amino-2-naphthol reacts with alkenyl acetylenic ynamines to produce naphtho[1,2-d]oxazoles with unconjugated double bonds []. Additionally, it can be condensed with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives with potential anti-inflammatory and analgesic activities [].

Q6: How does the structure of 1-amino-2-naphthol relate to its use in the synthesis of naphtho[1,2-d]oxazoles?

A6: The ortho-relationship of the amino and hydroxyl groups in 1-amino-2-naphthol is crucial for forming the oxazole ring. This arrangement facilitates condensation reactions with carboxylic acid derivatives or aldehydes, leading to cyclization and formation of the naphtho[1,2-d]oxazole core [].

Q7: What are the advantages of using ANSA as a functionalization agent for multi-walled carbon nanotubes?

A7: Functionalization of multi-walled carbon nanotubes (MWCNTs) with ANSA improves their aqueous solubility due to the presence of –OH and –SO3H groups. This modification also enhances the antimicrobial activity of MWCNTs, particularly against Gram-negative bacteria like E. coli and S. typhimurium [].

Q8: Can you elaborate on the role of ANSA in the synthesis of conducting polymers?

A8: ANSA acts as a comonomer with aniline in the synthesis of conducting polymers. The presence of SO3H groups in ANSA provides intrinsic protonic doping ability to the copolymer, leading to highly soluble self-doped homopolymers and copolymers. These copolymers can be blended with materials like low-density polyethylene (LDPE) to create films with effective antistatic properties [, ].

Q9: How does the reaction media influence the formation of polyaniline nanotubes in the presence of ANSA?

A9: The reaction media plays a crucial role in controlling the morphology of the resulting polymers. By adjusting the reaction conditions and the presence of a dopant, the synthesis can yield either nanotubes or nanoparticles of polyaniline [].

Q10: Does 1-amino-2-naphthol possess any biological activity?

A10: While 1-amino-2-naphthol itself exhibits some inhibitory effects on mitochondrial function [], its derivatives, particularly those incorporating naphthoquinone or oxazole moieties, show promising anti-parasitic activity against Schistosoma mansoni [].

Q11: What is the significance of the mutagenicity studies conducted on 1-amino-2-naphthol-based azo dyes?

A11: These studies are crucial for assessing the potential health risks associated with exposure to these dyes. Research suggests that the mutagenicity of these dyes is primarily due to the aromatic amines liberated upon reduction of the azo bond. Specifically, sulfonation of the azo dyes at particular positions can significantly reduce their mutagenicity [].

Q12: How does 1-amino-2-naphthol contribute to the toxicity of certain azo dyes?

A12: 1-Amino-2-naphthol can be a metabolite of some azo dyes following their reduction. While the parent dye might be less toxic, 1-amino-2-naphthol, particularly in its oxidized form, can exhibit higher toxicity [, ].

Q13: Can you elaborate on the application of 1-amino-2-naphthol in detecting outer membrane vesicles (OMVs)?

A13: 1-amino-2-naphthol phosphate (ANP) is used as a substrate in a novel electrochemical immunosensor for detecting OMVs. The sensor utilizes the enzyme DT-diaphorase, which catalyzes the dephosphorylation of ANP to 1-amino-2-naphthol. The resulting 1-amino-2-naphthol can then be electrochemically oxidized, generating a signal proportional to the concentration of OMVs present [].

Q14: What is the environmental impact of 1-amino-2-naphthol and its derivatives?

A14: As a breakdown product of azo dyes, 1-amino-2-naphthol can pose environmental concerns. While anaerobic degradation can lead to its methanisation [], under aerobic conditions, it undergoes autoxidation, forming colored polymeric products that contribute to environmental pollution [].

Q15: Are there any sustainable approaches for managing waste containing 1-amino-2-naphthol?

A15: Yes, research shows that co-culturing sulphate-reducing bacteria (SRB) with biodigester microflora effectively decolorizes and degrades textile dyes, including those yielding 1-amino-2-naphthol []. This approach offers a promising solution for treating textile effluent and managing waste containing this compound.

Q16: What analytical techniques are commonly employed to characterize and quantify 1-amino-2-naphthol?

A16: Several analytical methods are used for characterizing and quantifying 1-amino-2-naphthol. These include:

- High-performance liquid chromatography (HPLC): This technique is employed to separate and quantify 1-amino-2-naphthol in complex mixtures like dye degradation products [].

- Thin-layer chromatography (TLC): This method helps analyze the reduction products of monoazo dyes, including 1-amino-2-naphthol. Various developing solvents and chromogenic agents are used for visualizing and identifying the compounds [].

- UV-Vis spectrophotometry: This technique is used to monitor the decolorization of azo dyes, indirectly indicating the degradation of 1-amino-2-naphthol [, ].

- Mass spectrometry (MS): Coupled with techniques like liquid chromatography, MS helps identify and confirm the presence of 1-amino-2-naphthol and its degradation products [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)